molecular formula C18H16N2O3 B12187875 4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid

4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid

Cat. No.: B12187875
M. Wt: 308.3 g/mol
InChI Key: OGEPSAZZTXQECM-UHFFFAOYSA-N
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Description

4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid is an organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are often found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid, often involves the Fischer indole synthesis. This method typically uses a ketone and a phenylhydrazine derivative under acidic conditions to form the indole ring . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the indole product .

Industrial Production Methods

Industrial production methods for such compounds may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. These methods often require optimization of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones .

Scientific Research Applications

4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid has various scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. For instance, some indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells[3][3]. The compound may also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects[3][3].

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

4-[[(1-methylindole-4-carbonyl)amino]methyl]benzoic acid

InChI

InChI=1S/C18H16N2O3/c1-20-10-9-14-15(3-2-4-16(14)20)17(21)19-11-12-5-7-13(8-6-12)18(22)23/h2-10H,11H2,1H3,(H,19,21)(H,22,23)

InChI Key

OGEPSAZZTXQECM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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